3-(4-ethoxyphenyl)-8-ethyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
3-(4-Ethoxyphenyl)-8-ethyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative characterized by distinct substituents on its heterocyclic core. Its structure includes:
- 8-Ethyl group: Enhances lipophilicity and may influence metabolic stability.
- 1-(4-Methylphenyl): The methyl substituent modulates steric and electronic properties.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-8-ethyl-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O/c1-4-19-8-15-25-23(16-19)27-24(17-28-25)26(20-9-13-22(14-10-20)31-5-2)29-30(27)21-11-6-18(3)7-12-21/h6-17H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALFJUJWIQFGQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)C)C5=CC=C(C=C5)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-ethoxyphenyl)-8-ethyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of aniline derivatives with diethyl ethoxymethylenemalonate followed by cyclization can yield quinoline derivatives . Industrial production methods often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure efficiency and environmental sustainability .
Chemical Reactions Analysis
3-(4-ethoxyphenyl)-8-ethyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert quinoline derivatives to their corresponding dihydroquinolines.
Scientific Research Applications
3-(4-ethoxyphenyl)-8-ethyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Industry: It is used in the development of dyes, pigments, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-8-ethyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with various molecular targets. It can inhibit enzymes, bind to DNA, and interfere with cellular signaling pathways. For example, quinoline derivatives are known to inhibit topoisomerases, which are enzymes involved in DNA replication and transcription . This inhibition can lead to the disruption of cell division and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations :
Anti-Inflammatory Activity
- 2i and 2m: These derivatives inhibit LPS-induced NO production in RAW 264.7 cells with IC50 values in the submicromolar range, comparable to the control 1400W. Their activity is linked to suppression of iNOS and COX-2 expression .
- However, its lipophilic substituents may improve blood-brain barrier penetration for CNS applications.
Gamma-Secretase Inhibition
- ELND006/007: These analogs selectively inhibit amyloid-beta production over Notch via sulfonyl and cyclopropyl groups, highlighting the scaffold’s versatility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
